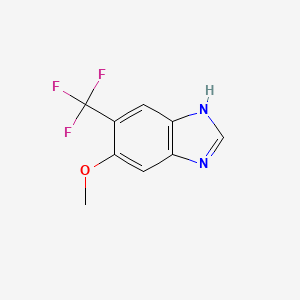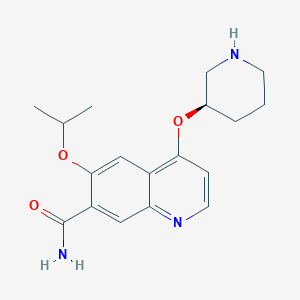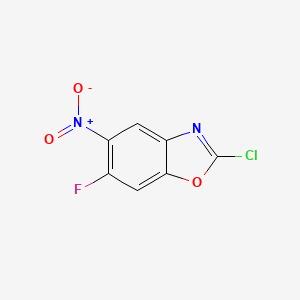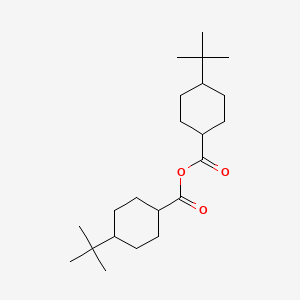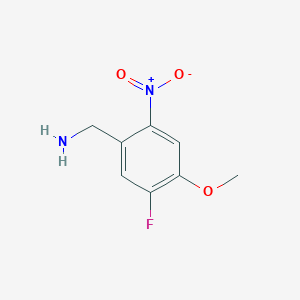
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium typically involves a multi-step process. One common method includes the reaction of 4-(hydroxystyryl)-1-methylpyridinium with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, forming polymers with unique properties.
Substitution Reactions: The pyridinium ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.
Photochemical Reactions: The styryl group can undergo photoisomerization, changing its configuration upon exposure to light.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Photochemical Reactions: UV light sources are used to induce isomerization.
Major Products
Substitution Reactions: Various substituted pyridinium salts.
Photochemical Reactions: Cis and trans isomers of the styryl group.
Scientific Research Applications
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium has several scientific research applications:
Materials Science: Used in the development of liquid crystalline elastomers and other advanced materials due to its ability to undergo photomechanical effects.
Photochemistry: Employed in studies involving photoisomerization and photopolymerization.
Biological Markers: Similar compounds are used as fluorescent markers in biological research.
Mechanism of Action
The mechanism of action of 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium involves its ability to undergo photoisomerization and polymerization. The acryloyloxy group can form cross-linked networks upon polymerization, while the styryl group can change its configuration upon exposure to light, leading to changes in the material’s properties. These effects are mediated through interactions with light and free radicals, which initiate the polymerization process.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide: Known for its use as a fluorescent dye and in photochemical studies.
4-(4-(N,N-Dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate: Used in nonlinear optical applications.
Uniqueness
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium is unique due to its dual functionality, combining the photochemical properties of the styryl group with the polymerizable acryloyloxy group. This makes it particularly valuable in the development of advanced materials with tunable properties.
Properties
Molecular Formula |
C17H16NO2+ |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C17H16NO2/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15/h3-13H,1H2,2H3/q+1/b5-4+ |
InChI Key |
WXPMUYJTRFRBCY-SNAWJCMRSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C=C |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



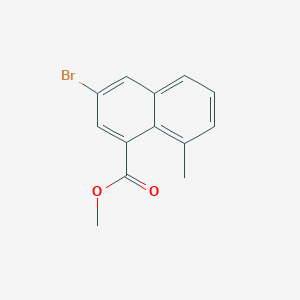
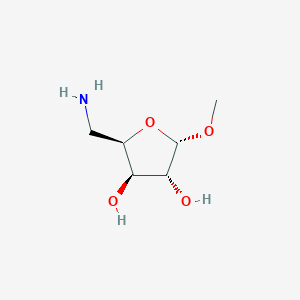
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B12863923.png)
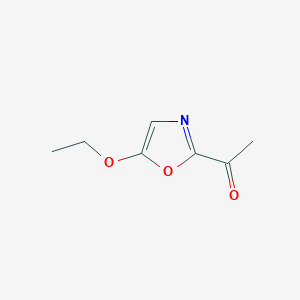
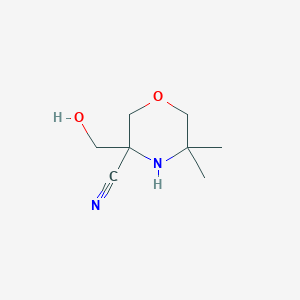

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
